2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone
Description
Chemical Structure and Synonyms The compound 2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone (CAS: 135-73-9) features a biphenyl core substituted with bromine atoms at both the 4 and 4' positions, coupled with a bromoacetyl group. It is also known by synonyms such as 4-(Bromoacetyl)biphenyl, 2-Bromo-4'-phenylacetophenone, and 1-(Biphenyl-4-yl)-2-bromoethanone .
Applications
This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of α-ketothioamide derivatives (e.g., PHGDH inhibitors) and heterocyclic systems like pyrazoline-based PI3Kγ inhibitors . Its bromine substituents enhance reactivity in cross-coupling reactions, enabling the construction of complex pharmacophores.
Properties
IUPAC Name |
2-bromo-1-[4-(4-bromophenyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O/c15-9-14(17)12-3-1-10(2-4-12)11-5-7-13(16)8-6-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUAWTIXPZEHRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390918 | |
| Record name | 2-bromo-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94512-73-9 | |
| Record name | 2-bromo-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4’-bromo-[1,1’-biphenyl]-4-yl)ethanone can be achieved through several methods. One common approach involves the bromination of 1-(4’-bromo-[1,1’-biphenyl]-4-yl)ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and precise control of reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4’-bromo-[1,1’-biphenyl]-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-Bromo-1-(4’-bromo-[1,1’-biphenyl]-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4’-bromo-[1,1’-biphenyl]-4-yl)ethanone involves its interaction with molecular targets through its bromine atoms and carbonyl group. The bromine atoms can participate in halogen bonding, while the carbonyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Their Features
Substituent Effects on Properties
- Electron-Withdrawing Groups (Br, NO₂): Bromine atoms at the biphenyl positions increase molecular weight (MW = 354.06 g/mol) and reduce solubility in polar solvents compared to hydroxyl or methoxy analogues .
- Electron-Donating Groups (OH, OCH₃): Improve solubility in aqueous media but lower thermal stability due to hydrogen bonding interactions .
- Thioamide Derivatives: Replacement of bromine with thioamide groups (e.g., compound 35) enhances binding to enzyme active sites (e.g., PHGDH) via sulfur interactions .
Table 2: Reaction Yields for Selected Derivatives
Physicochemical and Crystallographic Properties
Solubility and Stability
- Hydroxyphenyl analogues show improved solubility in ethanol/water mixtures (e.g., ’s compound used in adrenaline drug synthesis) .
Crystallography
- 2-Bromo-1-(4-hydroxyphenyl)ethanone (): Asymmetric molecule with intermolecular O–H⋯O hydrogen bonds, forming a layered crystal structure .
- 2-Bromo-1-(4-methoxyphenyl)ethanone (): Monoclinic crystal system (space group P2₁/c) with C–H⋯O interactions stabilizing the lattice .
Pharmaceutical Relevance
Material Science
- The compound’s rigidity and bromine substituents make it a candidate for liquid crystals or polymer precursors via further functionalization .
Biological Activity
2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone, with the CAS number 94512-73-9, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone is CHBrO, and it has a molecular weight of 354.04 g/mol. The compound features a bromo-substituted biphenyl moiety attached to an ethanone functional group, which contributes to its unique chemical properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 354.04 g/mol |
| Boiling Point | Not available |
| Solubility | Moderately soluble |
| Log P (octanol-water) | 4.04 |
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that brominated biphenyl derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some brominated compounds demonstrate activity against a range of bacterial and fungal pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor for certain cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism.
Case Studies
- Anticancer Research : A study investigated the effects of brominated biphenyl derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis in breast cancer cells through the activation of caspase pathways. The specific compound's IC50 values were reported in the range of micromolar concentrations, demonstrating potent activity against multiple cancer types .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of halogenated biphenyls, including 2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone. The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
- Enzyme Interaction Studies : Research on the inhibition of CYP enzymes revealed that this compound could selectively inhibit CYP1A2 and CYP2C19, which are involved in the metabolism of various drugs. This interaction suggests a potential for drug-drug interactions when co-administered with medications metabolized by these enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
